molecular formula C11H11ClFN B2644927 3-(4-Chloro-3-fluorophenyl)bicyclo[1.1.1]pentan-1-amine CAS No. 2287274-52-4

3-(4-Chloro-3-fluorophenyl)bicyclo[1.1.1]pentan-1-amine

Cat. No.: B2644927
CAS No.: 2287274-52-4
M. Wt: 211.66
InChI Key: CUUMLRYRGKUMMU-UHFFFAOYSA-N
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Description

3-(4-Chloro-3-fluorophenyl)bicyclo[1.1.1]pentan-1-amine is a compound with the molecular formula C11H11ClFN and a molecular weight of 211.66 This compound features a bicyclo[111]pentane core, which is a rigid, three-dimensional structure that can provide unique pharmacological properties

Preparation Methods

The synthesis of 3-(4-Chloro-3-fluorophenyl)bicyclo[1.1.1]pentan-1-amine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available bicyclo[1.1.1]pentan-1-amine.

    Substitution Reactions: The phenyl ring is introduced through a series of substitution reactions, where the chlorine and fluorine atoms are strategically placed on the phenyl ring.

    Reaction Conditions: These reactions often require specific catalysts and solvents to achieve high yields and purity. .

Chemical Reactions Analysis

3-(4-Chloro-3-fluorophenyl)bicyclo[1.1.1]pentan-1-amine undergoes various types of chemical reactions:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the compound into its corresponding amine derivatives.

    Substitution: The chlorine and fluorine atoms on the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions. .

Scientific Research Applications

3-(4-Chloro-3-fluorophenyl)bicyclo[1.1.1]pentan-1-amine has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in medicinal chemistry.

    Biology: The compound is used in the study of biological pathways and interactions due to its unique structural properties.

    Industry: The compound is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 3-(4-Chloro-3-fluorophenyl)bicyclo[1.1.1]pentan-1-amine involves its interaction with specific molecular targets:

    Molecular Targets: The compound can bind to various receptors or enzymes, modulating their activity.

    Pathways Involved: It may influence signaling pathways related to inflammation, cell proliferation, or neurotransmission

Comparison with Similar Compounds

3-(4-Chloro-3-fluorophenyl)bicyclo[1.1.1]pentan-1-amine can be compared with other similar compounds:

    Similar Compounds: Examples include 3-(3-Chloro-4-fluorophenyl)bicyclo[1.1.1]pentan-1-amine and fluoro-bicyclo[1.1.1]pentanes

    Uniqueness: The unique combination of the bicyclo[1.1.1]pentane core with chlorine and fluorine substitutions on the phenyl ring provides distinct chemical and pharmacological properties, making it a valuable compound for various applications

Properties

IUPAC Name

3-(4-chloro-3-fluorophenyl)bicyclo[1.1.1]pentan-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11ClFN/c12-8-2-1-7(3-9(8)13)10-4-11(14,5-10)6-10/h1-3H,4-6,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUUMLRYRGKUMMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2(CC1(C2)N)C3=CC(=C(C=C3)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11ClFN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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